

Commercial Availability and Technical Guide for Carboxyphosphamide Benzyl Ester-d4

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Compound of Interest

Compound Name: Carboxyphosphamide Benzyl Ester-d4

Cat. No.: B13444977

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of **Carboxyphosphamide Benzyl Ester-d4**, a deuterated metabolite of the widely used anticancer agent cyclophosphamide. This document outlines its commercial availability, key chemical properties, and its relevance in the study of cyclophosphamide's metabolic pathways. Furthermore, it presents a detailed, representative experimental protocol for its use as an internal standard in LC-MS/MS analysis and a conceptual workflow for its application in in vitro metabolism studies.

Commercial Availability

Carboxyphosphamide Benzyl Ester-d4 is available as a research chemical from various specialized suppliers. It is primarily intended for use in preclinical and research settings, particularly in pharmacokinetic and drug metabolism studies.

Table 1: Commercial Supplier Information

Supplier	Product Name	CAS Number	Molecular Formula	Molecular Weight	Notes
MedChemExpress	Carboxyphosphamide Benzyl Ester-d4	1276302-73-8	$C_{14}H_{17}D_4Cl_2N_2O_4P$	387.23	Deuterium labeled.[1]
Santa Cruz Biotechnology	Carboxyphosphamide-d4	1246817-74-2	$C_7H_{11}D_4Cl_2N_2O_4P$	297.11	Note: This is the carboxylic acid form, not the benzyl ester.[2]
Pharmaffiliates	Carboxyphosphamide-d4	1246817-74-2	$C_7H_{11}D_4Cl_2N_2O_4P$	297.11	Labeled metabolite of Cyclophosphamide.[3]

Note: While Carboxyphosphamide-d4 is more commonly listed, the benzyl ester form is available from specialized suppliers like MedChemExpress. Researchers should verify the exact form with the supplier.

Chemical and Physical Properties

A summary of the key chemical and physical properties of **Carboxyphosphamide Benzyl Ester-d4** and its parent compound, cyclophosphamide, is provided below.

Table 2: Chemical and Physical Data

Property	Carboxyphosphamide Benzyl Ester-d4	Cyclophosphamide
Synonyms	Benzyl 3-((amino(bis(2-chloroethyl)amino)phosphoryl)oxy)propanoate-d4	Cytoxan, Endoxan
CAS Number	1276302-73-8	50-18-0
Molecular Formula	C ₁₄ H ₁₇ D ₄ Cl ₂ N ₂ O ₄ P	C ₇ H ₁₅ Cl ₂ N ₂ O ₂ P
Molecular Weight	387.23 g/mol	261.08 g/mol
Appearance	Off-White to Pale Yellow Solid (for Carboxyphosphamide-d4) [3]	Fine white crystalline powder
Storage	2-8°C Refrigerator, Under Inert Atmosphere (for Carboxyphosphamide-d4)[3]	Room temperature

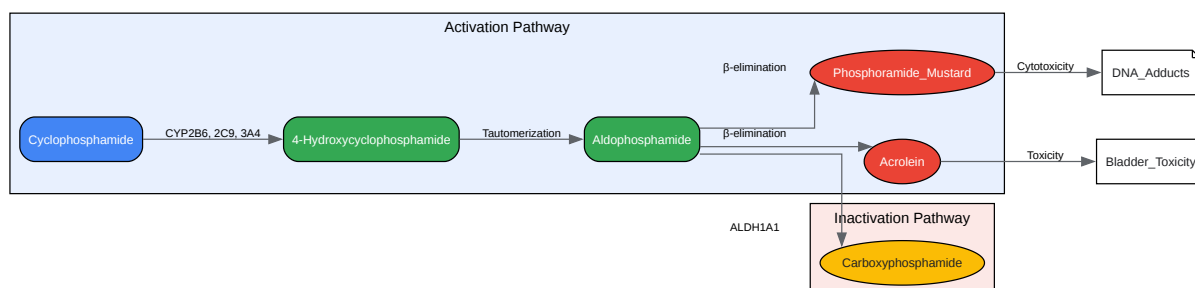
Note: Specific data on purity and isotopic enrichment for **Carboxyphosphamide Benzyl Ester-d4** should be obtained from the supplier's Certificate of Analysis.

Role in Research and Drug Development

Carboxyphosphamide Benzyl Ester-d4 serves as a crucial tool in the study of cyclophosphamide's pharmacology. As a stable isotope-labeled internal standard, it is invaluable for the accurate quantification of the inactive metabolite carboxyphosphamide in biological matrices using techniques like liquid chromatography-mass spectrometry (LC-MS). The deuteration provides a distinct mass shift, allowing for its differentiation from the endogenous metabolite without significantly altering its chemical behavior.

Metabolic Pathway of Cyclophosphamide

Cyclophosphamide is a prodrug that requires metabolic activation to exert its cytotoxic effects. This process also leads to the formation of inactive and toxic metabolites. Understanding this pathway is critical for optimizing its therapeutic use and mitigating its side effects.



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Figure 1: Metabolic pathway of cyclophosphamide.

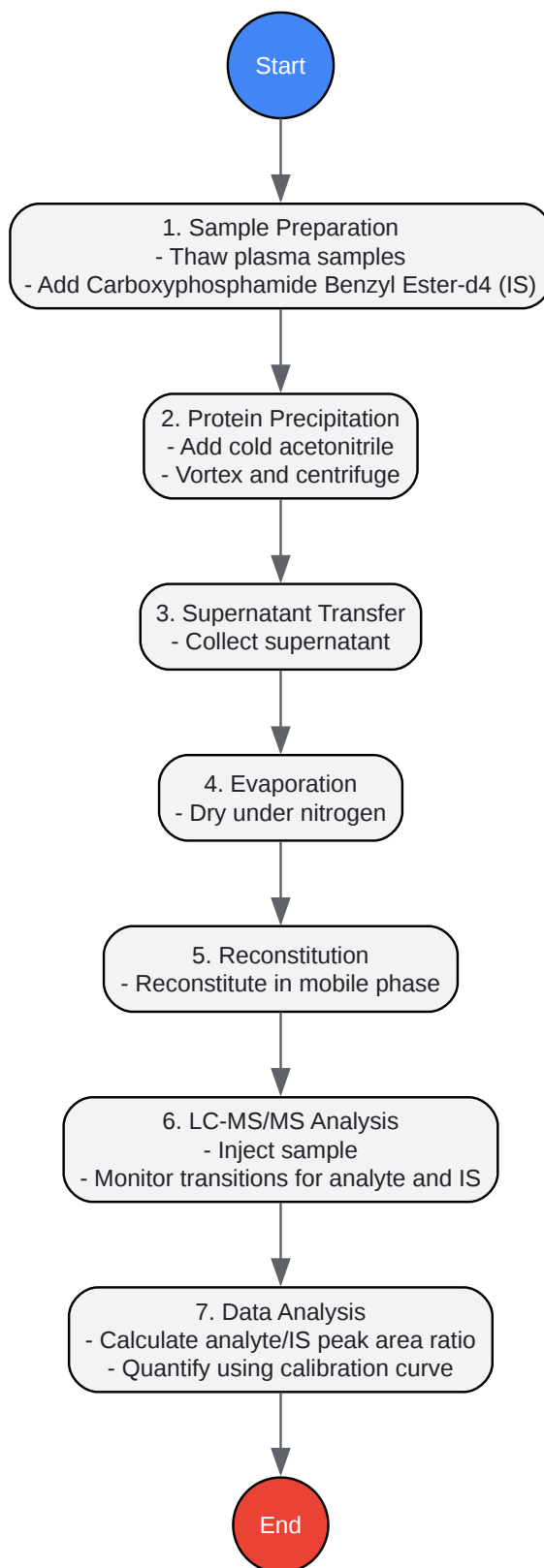
The metabolic activation of cyclophosphamide is primarily mediated by cytochrome P450 enzymes (CYP2B6, 2C9, 3A4) in the liver, leading to the formation of 4-hydroxycyclophosphamide. This intermediate exists in equilibrium with its tautomer, aldophosphamide. Aldophosphamide can then undergo β -elimination to produce the active cytotoxic agent, phosphoramidate mustard, and a toxic byproduct, acrolein. Alternatively, aldophosphamide can be detoxified by aldehyde dehydrogenase (ALDH1A1) to the inactive metabolite, carboxyphosphamide.

Experimental Protocols

The following are representative protocols for the use of **Carboxyphosphamide Benzyl Ester-d4** in research. These should be considered as templates and may require optimization based on specific experimental conditions and available instrumentation.

Quantification of Carboxyphosphamide in Plasma using LC-MS/MS with Carboxyphosphamide Benzyl Ester-d4 as an Internal Standard

This protocol outlines a method for the extraction and quantification of carboxyphosphamide from plasma samples.



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Figure 2: Workflow for LC-MS/MS quantification.

Materials:

- Plasma samples containing carboxyphosphamide
- **Carboxyphosphamide Benzyl Ester-d4** (Internal Standard, IS)
- Acetonitrile (LC-MS grade)
- Formic acid (LC-MS grade)
- Water (LC-MS grade)
- LC-MS/MS system with electrospray ionization (ESI) source

Procedure:

- Preparation of Standards and Internal Standard Stock Solutions:
 - Prepare a stock solution of carboxyphosphamide in methanol.
 - Prepare a stock solution of **Carboxyphosphamide Benzyl Ester-d4** in methanol.
 - Prepare a series of calibration standards by spiking blank plasma with known concentrations of carboxyphosphamide.
- Sample Preparation:
 - To 100 µL of plasma sample, calibration standard, or quality control sample, add 10 µL of the **Carboxyphosphamide Benzyl Ester-d4** internal standard working solution.
 - Add 300 µL of cold acetonitrile to precipitate proteins.
 - Vortex for 1 minute.
 - Centrifuge at 14,000 x g for 10 minutes at 4°C.

- Extraction:
 - Carefully transfer the supernatant to a clean tube.
 - Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
 - Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 95:5 water:acetonitrile with 0.1% formic acid).
- LC-MS/MS Analysis:
 - LC Conditions (Example):
 - Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm)
 - Mobile Phase A: 0.1% formic acid in water
 - Mobile Phase B: 0.1% formic acid in acetonitrile
 - Gradient: A suitable gradient to separate the analyte from matrix components.
 - Flow Rate: 0.3 mL/min
 - Injection Volume: 5 µL
 - MS/MS Conditions (Example):
 - Ionization Mode: Positive Electrospray Ionization (ESI+)
 - Multiple Reaction Monitoring (MRM) transitions:
 - Carboxyphosphamide: Precursor ion (Q1) -> Product ion (Q3)
 - **Carboxyphosphamide Benzyl Ester-d4** (IS): Precursor ion (Q1) -> Product ion (Q3)
 - Optimize collision energy and other MS parameters for maximum signal intensity.
- Data Analysis:

- Integrate the peak areas for both carboxyphosphamide and the internal standard.
- Calculate the peak area ratio of the analyte to the internal standard.
- Construct a calibration curve by plotting the peak area ratio against the concentration of the calibration standards.
- Determine the concentration of carboxyphosphamide in the unknown samples from the calibration curve.

In Vitro Metabolism of Cyclophosphamide in Human Liver Microsomes

This protocol provides a framework for studying the formation of carboxyphosphamide from cyclophosphamide in an in vitro system.

Materials:

- Human Liver Microsomes (HLMs)
- Cyclophosphamide
- NADPH regenerating system (e.g., containing NADP⁺, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
- Phosphate buffer (pH 7.4)
- **Carboxyphosphamide Benzyl Ester-d4** (for use as an internal standard during analysis)

Procedure:

- Incubation:
 - Prepare a reaction mixture containing phosphate buffer, HLMs, and the NADPH regenerating system.
 - Pre-incubate the mixture at 37°C for 5 minutes.

- Initiate the reaction by adding cyclophosphamide to the mixture.
- Incubate at 37°C with gentle shaking for various time points (e.g., 0, 15, 30, 60, 120 minutes).
- Reaction Termination:
 - At each time point, terminate the reaction by adding an equal volume of cold acetonitrile containing **Carboxyphosphamide Benzyl Ester-d4** as the internal standard.
- Sample Processing and Analysis:
 - Centrifuge the terminated reaction mixtures to pellet the precipitated proteins.
 - Transfer the supernatant for LC-MS/MS analysis as described in protocol 5.1 to quantify the formation of carboxyphosphamide over time.

This in vitro system allows for the investigation of the kinetics of carboxyphosphamide formation and the potential for drug-drug interactions by co-incubating with other compounds.

Conclusion

Carboxyphosphamide Benzyl Ester-d4 is a vital research tool for scientists and drug development professionals working with cyclophosphamide. Its commercial availability enables precise and accurate quantification of the inactive carboxyphosphamide metabolite, which is essential for comprehensive pharmacokinetic and metabolic profiling. The provided metabolic pathway information and representative experimental protocols offer a solid foundation for researchers to design and execute their studies, ultimately contributing to a better understanding of cyclophosphamide's disposition and the development of safer and more effective cancer therapies.

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Phone: (601) 213-4426
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